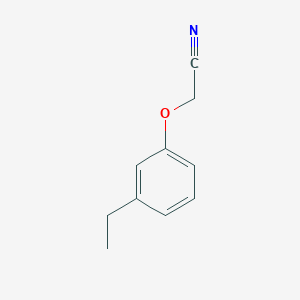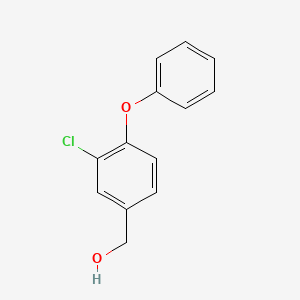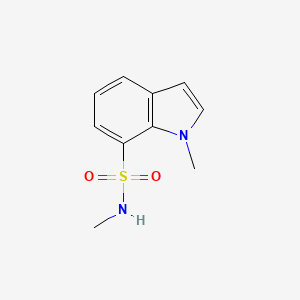
Methyl 3,5-dichloro-4-isopropoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is a chemical compound with the molecular formula C11H12Cl2O3 . It has an average mass of 263.117 Da and a monoisotopic mass of 262.016357 Da .
Molecular Structure Analysis
The InChI code for “Methyl 3,5-dichloro-4-isopropoxybenzoate” is 1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is a liquid at room temperature . It has a molecular weight of 263.12 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Studies
Methyl 3,5-dichloro-4-isopropoxybenzoate serves as an intermediary or reactant in the synthesis of complex chemical structures. For instance, it has been involved in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane through the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst, showcasing an interesting cross-linking reaction rather than the expected reduction outcome. This process highlights its role in generating novel compounds, which could have implications in materials science and pharmacology due to the structural specificity of the products obtained (Ritmaleni, Notario, & Yuliatun, 2013).
Environmental Impact and Degradation
Methyl 3,5-dichloro-4-isopropoxybenzoate, as part of the broader category of chlorinated organic compounds, has also been studied in the context of environmental chemistry, particularly its degradation. The compound’s degradation pathways are of interest due to their persistence and potential toxicity in aquatic environments. Research has shown that irradiation combined with biological treatment can significantly enhance the degradation and mineralization of chlorinated organic compounds, indicating a potential method for mitigating their impact on water quality. This method could be particularly relevant for treating water contaminated with chlorinated parabens and their derivatives, including methyl 3,5-dichloro-4-isopropoxybenzoate (Wang, Wang, & Sun, 2017).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, derivatives of methyl 3,5-dichloro-4-isopropoxybenzoate have been explored for their biological activities. Although direct studies on methyl 3,5-dichloro-4-isopropoxybenzoate were not found, closely related compounds have been synthesized and evaluated for their therapeutic potential, including anti-cancer properties. For instance, gold and silver carbene complexes derived from structurally similar molecules have shown promising anti-tumor properties, indicating the potential of methyl 3,5-dichloro-4-isopropoxybenzoate derivatives in the development of multi-targeted cancer therapies (Iacopetta et al., 2020).
Safety and Hazards
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .
Eigenschaften
IUPAC Name |
methyl 3,5-dichloro-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWUEFCUVETLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-isopropoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)




![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
